

BAY-549: A Comparative Guide to a Highly Selective ROCK Inhibitor

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Compound of Interest		
Compound Name:	BAY-549	
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In the landscape of cellular signaling research and drug discovery, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a multitude of disorders, including cardiovascular diseases, glaucoma, and cancer. The development of specific inhibitors for these kinases is paramount to selectively modulate their activity and minimize off-target effects. This guide provides a comprehensive comparison of **BAY-549**, a potent ROCK inhibitor, with other commonly used alternatives, supported by experimental data and detailed methodologies.

Potency and Selectivity: A Quantitative Comparison

BAY-549 distinguishes itself through its high potency and selectivity for both ROCK isoforms. The inhibitor demonstrates exceptional activity in the nanomolar range, significantly surpassing many of its counterparts. The following table summarizes the inhibitory activity (IC50 and Ki values) of **BAY-549** and other well-known ROCK inhibitors against ROCK1 and ROCK2, as well as a selection of off-target kinases.



Inhibitor	ROCK1 IC50 (nM)	ROCK2 IC50 (nM)	Off-Target Kinase IC50/Ki (nM)
BAY-549	0.6[1][2]	1.1[1][2]	TRK (252), FLT3 (303), MLCK (7,400), ZIP-kinase (4,100)[2]
Y-27632	140 (Ki)[3]	300 (Ki)[3]	>200-fold selectivity over PKC, PKA, MLCK, PAK[3]
Fasudil	330 (Ki)[4]	158[4]	PKA (4,580), PKC (12,300), PKG (1,650) [4][5]
Ripasudil	51[1]	19[1][6]	CaMKIIα (370), PKAα (2,100), PKC (27,000) [6]
Netarsudil	1 (Ki)[7]	1 (Ki)[7]	
KD025	24,000[8][9]	105[8][9]	Highly selective for ROCK2[8][9]

Experimental Protocols: Methodologies for Kinase Specificity Validation

The determination of inhibitor specificity is a cornerstone of drug development. Several robust biochemical assays are employed to quantify the interaction between an inhibitor and a panel of kinases. Below are detailed protocols for commonly used methods in the validation of ROCK inhibitor specificity.

Kinase-Glo® Luminescent Kinase Assay

This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.

Protocol:



- Reaction Setup: In a multiwell plate, combine the ROCK enzyme, the inhibitor (at varying concentrations), and the specific substrate in a kinase reaction buffer.
- Initiation: Start the kinase reaction by adding a known concentration of ATP.
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption by the kinase.
- Detection: Add an equal volume of Kinase-Glo® Reagent to the reaction. This reagent contains luciferase and luciferin.
- Luminescence Measurement: The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal, which is measured using a luminometer.
- Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50
 values are determined by plotting the percentage of kinase inhibition against the inhibitor
 concentration.

LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format is a proximity-based assay that measures the phosphorylation of a substrate by a kinase.

Protocol:

- Reaction Components: The assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-substrate antibody.
- Kinase Reaction: In a suitable buffer, the kinase, ULight™-labeled substrate, ATP, and the
 test inhibitor are incubated together.
- Phosphorylation: The kinase phosphorylates the ULight[™]-labeled substrate.
- Detection: An EDTA solution is added to stop the kinase reaction. Subsequently, the Eulabeled anti-phospho-substrate antibody is added.



- FRET Signal Generation: If the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Europium donor and the ULight[™] acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the ULight[™] acceptor, which then emits a specific light signal.
- Signal Measurement: The TR-FRET signal is measured using a plate reader. The intensity of the signal is directly proportional to the extent of substrate phosphorylation and thus, the kinase activity.

ELISA-Based Kinase Assay

This method quantifies kinase activity by detecting the phosphorylated substrate using a specific antibody in a plate-based format.

Protocol:

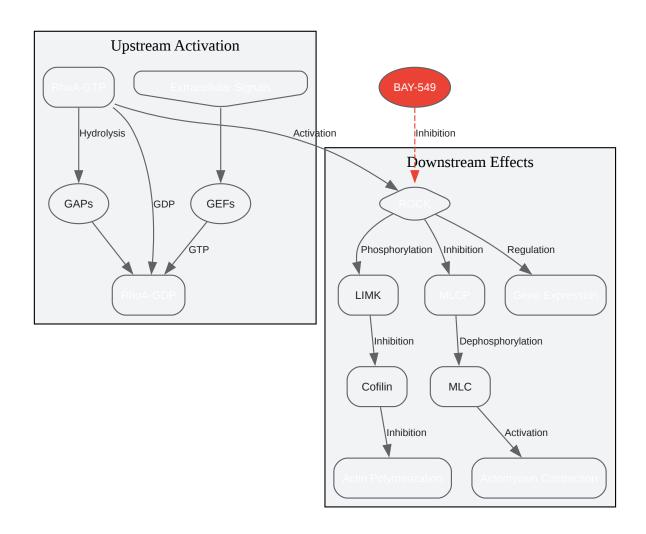
- Substrate Coating: A multiwell plate is coated with a specific substrate for the ROCK enzyme.
- Kinase Reaction: The ROCK enzyme, along with the test inhibitor at various concentrations and ATP, is added to the substrate-coated wells.
- Incubation: The plate is incubated to allow the kinase to phosphorylate the immobilized substrate.
- Washing: The wells are washed to remove the enzyme, inhibitor, and ATP.
- Primary Antibody Incubation: A primary antibody that specifically recognizes the phosphorylated form of the substrate is added to the wells and incubated.
- Washing: Unbound primary antibody is washed away.
- Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated.
- Washing: Unbound secondary antibody is removed.



- Substrate Addition: A chromogenic substrate for the enzyme on the secondary antibody is added.
- Signal Detection: The development of a colored product is measured using a spectrophotometer. The signal intensity is proportional to the kinase activity.

Visualizing Key Pathways and Workflows

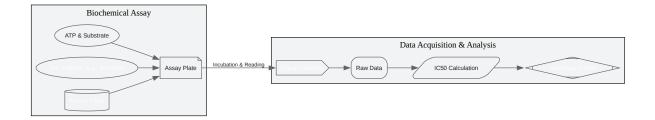
To further elucidate the context of **BAY-549**'s function and the methods used for its validation, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for kinase inhibitor profiling.





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Caption: The ROCK signaling pathway, a key regulator of cellular contractility and motility.



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